2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Overview
Description
2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide is a useful research compound. Its molecular formula is C27H24FN3O5S and its molecular weight is 521.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 521.14207021 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoglycemic Agents Development
Research has explored the structure-activity relationships in the development of hypoglycemic benzoic acid derivatives. For instance, modifications in meglitinide analogs led to compounds with increased hypoglycemic activity, highlighting the potential of specific structural modifications for therapeutic applications in type 2 diabetes management (Grell et al., 1998).
Molecular Docking and Spectroscopic Investigation
The compound has been subject to molecular docking and vibrational spectroscopic investigation using density functional theory. This research elucidated the compound's reactivity, electronic properties, and bioactive nature against fungal and viral proteins, demonstrating its potential in antifungal and antiviral applications (FazilathBasha et al., 2021).
Herbicide Activity and Selectivity
The introduction of specific substituents, such as fluorine atoms, into molecules related to "2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide" has shown to significantly alter herbicidal properties. This research provides insights into how chemical modifications can enhance herbicidal activity and selectivity, offering potential for the development of new agricultural chemicals (Hamprecht et al., 2004).
Inhibition of Metalloenzyme Activity
Studies have also investigated novel compounds derived from sulfonamide for their inhibitory activity against carbonic anhydrase isoforms. Such research contributes to the understanding of structure-activity relationships and the development of inhibitors with potential therapeutic applications (Ulus et al., 2013).
Properties
IUPAC Name |
2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O5S/c1-19-8-12-21(13-9-19)31(37(34,35)23-14-10-20(28)11-15-23)18-26(32)30-25-7-3-2-6-24(25)27(33)29-17-22-5-4-16-36-22/h2-16H,17-18H2,1H3,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDKIEKCCLYKAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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